3-Phenoxyphenylacetic acid

Regioisomer Differentiation Impurity Standard Quality Control

Source the certified meta-isomer: only 3-Phenoxyphenylacetic acid (CAS 32852-81-6) qualifies as Fenoprofen Impurity C for ANDA submissions. Generic or ortho/para-substituted isomers compromise regulatory compliance. This certified standard (≥98%) is essential for HPLC/UPLC method validation per ICH Q3A/Q3B, and uniquely identifies permethrin thermal degradation products in environmental fate studies. Confirm isomeric identity via melting point (88–91°C).

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 32852-81-6
Cat. No. B188737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxyphenylacetic acid
CAS32852-81-6
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)O
InChIInChI=1S/C14H12O3/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16)
InChIKeyLEMRHTTWKDVQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxyphenylacetic Acid (CAS 32852-81-6): A Specialized Arylacetic Acid Intermediate with Distinct Analytical and Metabolic Signatures for Pharmaceutical and Agrochemical Research


3-Phenoxyphenylacetic acid (CAS 32852-81-6) is a diphenyl ether derivative characterized by a phenoxy group at the meta-position of phenylacetic acid [1]. This compound is recognized in pharmaceutical analysis as the demethylated form of Fenoprofen (Fenoprofen Impurity C) and is supplied with regulatory-compliant characterization data for ANDA submissions [2]. It also arises as a key intermediate in the thermal decomposition (pyrolysis) of the widely used pyrethroid insecticide permethrin [3]. The meta-substitution pattern imparts distinct physical properties, including a melting point of 88–91 °C, which differentiates it from its ortho- and para-substituted regioisomers .

The Critical Distinction: Why 3-Phenoxyphenylacetic Acid (CAS 32852-81-6) Cannot Be Casually Substituted with Regioisomeric or Structurally Related Phenoxy Acids in Research Protocols


The specific substitution pattern of 3-Phenoxyphenylacetic acid (3-PPA) governs its distinct biochemical interactions and analytical behavior. Simply substituting a generic "phenoxyphenylacetic acid" or a cheaper, more readily available regioisomer such as 4-Phenoxyphenylacetic acid (4-PPA) introduces unacceptable variability into research outcomes. The ortho-, meta-, and para-substituted phenoxyphenylacetic acids exhibit markedly different melting points, chromatographic retention times, and, crucially, divergent biological activities . For instance, while 4-PPA has been explored as a precursor for antiplatelet aggregation agents, 3-PPA is uniquely specified as a regulated impurity standard in Fenoprofen drug product analysis [1]. Furthermore, 3-PPA is the specific product identified in the primary thermal degradation pathway of the widely used insecticide permethrin, a reaction not shared by its regioisomers, making 3-PPA essential for environmental fate and toxicology studies involving this pyrethroid [2]. Therefore, substituting an unspecified isomer undermines the validity, reproducibility, and regulatory compliance of the work.

Quantitative Evidence for the Unique Utility of 3-Phenoxyphenylacetic Acid (CAS 32852-81-6): A Comparator-Based Analysis of Key Performance Metrics


Regioisomer Identity and Purity: Distinguishing 3-Phenoxyphenylacetic Acid from 2- and 4-Substituted Analogs via Melting Point and Pharmacopeial Context

3-Phenoxyphenylacetic acid exhibits a melting point of 88–91 °C, which is a definitive physical characteristic for confirming its regioisomeric identity, as distinct from its ortho- and para-substituted analogs . Specifically, the para-substituted analog, 4-Phenoxyphenylacetic acid, has a reported melting point of 72–79 °C, providing a clear and measurable differentiator for quality control . Furthermore, 3-Phenoxyphenylacetic acid holds a unique pharmacopeial designation as Fenoprofen Impurity C, a regulatory reference standard essential for Abbreviated New Drug Applications (ANDA) and commercial production of the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen, a role not shared by its regioisomers [1].

Regioisomer Differentiation Impurity Standard Quality Control Melting Point

Antimycobacterial Potency: Comparative Activity of 3-Phenoxyphenylacetic Acid Against Mycobacterium tuberculosis

3-Phenoxyphenylacetic acid demonstrates direct antimycobacterial activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL . This provides a quantitative benchmark for its utility in antibiotic research and development. While 3-Phenoxybenzoic acid (3-PBA) is a more commonly studied pyrethroid metabolite, direct comparative MIC data for 3-PBA against M. tuberculosis is not widely established in the same experimental context [1]. This positions 3-PPA as a distinct starting point for medicinal chemistry efforts focused on antimycobacterial agents, particularly given its structural divergence from the carboxylic acid metabolites more typical of pyrethroid degradation pathways.

Antimycobacterial Tuberculosis MIC Antibiotic Discovery

COX-2 Inhibition: Quantitative Affinity of 3-Phenoxyphenylacetic Acid as a Baseline for Anti-inflammatory Scaffold Design

The compound (3-Phenoxy-phenyl)-acetic acid demonstrates inhibition of mouse cyclooxygenase-2 (COX-2) with an IC50 of 6.1 µM in an assay measuring the oxygenation of 2-arachidonoylglycerol [1]. This represents a moderate, quantifiable baseline affinity for this enzyme. While this activity is significantly lower than highly optimized clinical COX-2 inhibitors (e.g., celecoxib, IC50 ~0.04 µM), it provides a crucial data point for understanding the intrinsic activity of the unadorned 3-phenoxyphenylacetic acid scaffold [2]. This data is essential for researchers engaged in fragment-based drug discovery or structure-activity relationship (SAR) studies aiming to design novel anti-inflammatory agents, as it establishes the potency of the core moiety before further chemical elaboration.

COX-2 Inhibitor Anti-inflammatory Enzyme Inhibition Medicinal Chemistry

Thermal Degradation Pathway Specificity: 3-Phenoxyphenylacetic Acid as the Principal Product in Permethrin Pyrolysis

Under non-oxidative thermal conditions (pyrolysis), the decomposition of the widely used pyrethroid insecticide permethrin proceeds primarily via an aromatization pathway that yields 3-phenoxyphenylacetic acid, 2-methylphenyl ester as a major product, accompanied by the loss of 2HCl [1]. This pathway is specific to the structure of permethrin and defines 3-Phenoxyphenylacetic acid derivatives as key markers in studies of pyrethroid thermal fate, such as those investigating the potential formation of hazardous byproducts like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F). In contrast, the major mammalian and environmental metabolic pathway for most pyrethroids (including permethrin, cypermethrin, and deltamethrin) involves ester cleavage to yield 3-phenoxybenzoic acid (3-PBA), not 3-phenoxyphenylacetic acid [2]. This fundamental distinction in reaction context (thermal degradation vs. biological metabolism) makes 3-PPA and its esters indispensable analytical targets for specific forensic, combustion toxicology, or industrial process safety investigations involving pyrethroid-containing materials.

Pyrethroid Metabolism Environmental Chemistry Thermal Degradation Analytical Toxicology

Targeted Application Scenarios for 3-Phenoxyphenylacetic Acid (CAS 32852-81-6): Leveraging Its Unique Evidence-Based Differentiation


Pharmaceutical Quality Control: Use as a Certified Fenoprofen Impurity C Reference Standard

In QC laboratories supporting the manufacturing of Fenoprofen Calcium drug products, 3-Phenoxyphenylacetic acid is a mandatory reference standard. Its procurement is essential for the development and validation of HPLC or UPLC methods intended to quantify and control the level of this specific demethylated impurity in active pharmaceutical ingredients (APIs) and finished dosage forms [1]. Utilizing a certified batch with a documented purity profile (e.g., ≥98%) ensures compliance with ICH Q3A/Q3B guidelines and is a prerequisite for Abbreviated New Drug Application (ANDA) submissions, where accurate impurity profiling is critically reviewed by regulatory bodies like the FDA [2]. Substituting a non-certified or incorrect regioisomer would invalidate the analytical method and jeopardize regulatory approval.

Environmental and Combustion Toxicology: Analytical Standard for Pyrethroid Thermal Degradation Studies

This compound serves as a key analytical standard for research into the thermal fate of permethrin-based products, such as those found in treated fabrics, insecticidal aerosols, or in scenarios of accidental fires involving pesticide storage. Specifically, researchers require 3-Phenoxyphenylacetic acid and its esters to develop and calibrate GC-MS or LC-MS/MS methods for identifying and quantifying these specific thermal degradation products [3]. This is critical for studies assessing the potential formation of hazardous byproducts like PCDD/Fs from pyrethroid precursors. The more common biological metabolite, 3-phenoxybenzoic acid, is not a suitable substitute, as it is not the primary product of this non-oxidative thermal pathway [4].

Medicinal Chemistry and Drug Discovery: A Scaffold for Novel Antimycobacterial and Anti-inflammatory Agents

Medicinal chemists can utilize 3-Phenoxyphenylacetic acid as a foundational scaffold for two distinct hit-to-lead optimization campaigns. First, its defined activity against M. tuberculosis (MIC = 0.5 µg/mL) provides a validated starting point for synthesizing analogs to improve potency and pharmacokinetic properties for potential tuberculosis therapeutics . Second, its measurable, albeit modest, COX-2 inhibitory activity (IC50 = 6.1 µM) makes it a suitable fragment for structure-based drug design, where the objective is to systematically build upon the core structure to achieve high-affinity and selective enzyme inhibition [5]. In both scenarios, having a well-characterized starting material with quantitative baseline activity is crucial for establishing robust Structure-Activity Relationships (SAR).

Analytical Method Development: A Unique Regioisomer for HPLC Column and Separation Method Validation

The distinct physicochemical properties of 3-Phenoxyphenylacetic acid, particularly its melting point and chromatographic behavior, make it an excellent tool for analytical chemists. It can be used as a specific challenge compound to evaluate the resolving power of new reversed-phase HPLC columns or to validate separation methods for mixtures of closely related regioisomers (e.g., ortho-, meta-, and para-substituted phenylacetic acids) . The ability to easily confirm its identity via a sharp melting point (88–91 °C) provides an orthogonal method for verifying that the correct isomer has been obtained and is being used in method development, reducing the risk of errors associated with mislabeled or cross-contaminated reference materials .

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